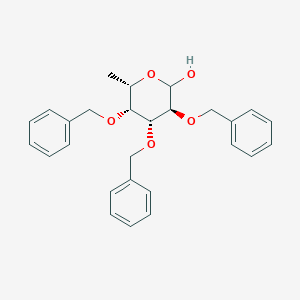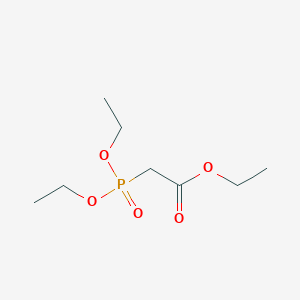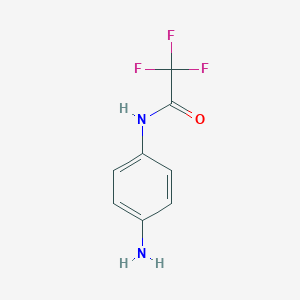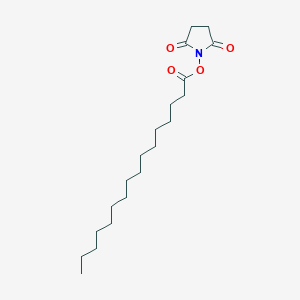
2,5-二氧代吡咯烷-1-基棕榈酸酯
描述
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including compounds structurally similar to 2,5-dioxopyrrolidin-1-yl palmitate, involves nucleophilic substitution reactions. For example, 1,5-disubstituted pyrrolidin-2-ones can be synthesized in good yields through the reaction of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with various nucleophiles, demonstrating the versatility of pyrrolidine derivatives in synthesis (Katritzky et al., 2000).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be significantly influenced by their substitution pattern. For instance, the equilibrium geometry, vibrational spectra, and electronic structure of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, a Mannich base with antioxidant activity, have been extensively analyzed. This analysis includes a comparison of experimental FT-IR and FT-Raman spectra with computed IR and Raman spectra, providing insights into the structure-property relationships of such compounds (Boobalan et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives are diverse, including the aza-Payne rearrangement and nucleophilic attacks, leading to the formation of complex structures with high stereochemical fidelity (Schomaker et al., 2007). Moreover, the interaction of pyrrolidine derivatives with various reagents can lead to a range of reactions, demonstrating their chemical versatility.
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in different domains of chemistry. Studies like those on 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine focus on nucleophilic substitution reactions, Suzuki reactions, and comprehensive analyses including single-crystal X-ray diffraction and DFT calculations, offering detailed insights into their physical characteristics (Jin et al., 2023).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including reactivity, stability, and interaction with various chemical agents, are fundamental for their use in synthesis and potential applications. For example, the study on the synthesis and structure of Meldrum’s acid derivatives from pyrrolidine ylides sheds light on their betaine nature and chemical behavior, highlighting the intricate chemistry of pyrrolidine derivatives (Kuhn et al., 2003).
科学研究应用
生物聚合物合成
一种相关化合物,2,5-二氧代吡咯烷-1-基-4-(3-羟基-6-氧代-6H-氧杂蒽-9-基)-3-甲基苯甲酸酯,已被有效用于合成稳定的共价标记生物聚合物 (Crovetto 等人,2008).
生物传感和铁配合物
2,6-双(吡唑基)吡啶和相关配体,与 2,5-二氧代吡咯烷-1-基棕榈酸酯具有结构相似性,在生物传感和表现出不寻常自旋态跃迁的铁配合物中具有潜在应用 (Halcrow, 2005).
单克隆抗体生产
另一种结构相似的化合物 4-(2,5-二甲基-1H-吡咯-1-基)-N-(2,5-二氧代吡咯烷-1-基)苯甲酰胺,已被证明可以提高中国仓鼠卵巢细胞中的单克隆抗体产量,从而可能增强治疗性单克隆抗体产量 (Aki 等人,2021).
电子器件应用
与本化合物相关的聚[双(吡咯-2-基)芳基烯],表现出稳定的电导率和低氧化电位,使其适用于电子器件 (Sotzing 等人,1996).
抗惊厥剂
多项研究表明,N-苄基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺及其衍生物是癫痫的潜在新疗法,具有良好的抗惊厥特性和安全性 (Kamiński 等人,2015;Kamiński 等人,2016;Kamiński 等人,2016).
生物催化多米诺反应
已经证明使用 Fe3O4 NPs @ 脂肪酶作为可重复使用的纳米生物催化剂,可以新颖地非对映选择性合成 2,5-二氧代吡咯烷衍生物,展示出高产率和效率 (Mohajer & Baharfar, 2017).
骨骼肌细胞中的促糖尿病作用
棕榈酸酯诱导的骨骼肌细胞中 IL-6 产生可能介导促糖尿病作用,表明抑制 IL-6 可能可以预防这些作用 (Jové 等人,2005).
胆碱酯酶抑制剂和抗惊厥剂
与 2,5-二氧代吡咯烷-1-基棕榈酸酯相关的氢吖啶(喹啉)衍生物,已显示出作为胆碱酯酶抑制剂、抗炎剂和抗惊厥剂的潜力,超过了这些领域的先前文献数据 (Smetanin 等人,2021).
电致变色和荧光聚合物
与 2,5-二氧代吡咯烷-1-基棕榈酸酯在结构上相似的 N-取代噻吩基吡咯,已被用于可加工的电致变色和荧光聚合物的开发,表现出多电致变色行为和在有机溶剂中的溶解性 (Cihaner & Algi, 2008).
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)25-21-18(22)16-17-19(21)23/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNHQVHEZCBZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404977 | |
| Record name | N-Succinimidyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl palmitate | |
CAS RN |
14464-31-4 | |
| Record name | Palmitic acid N-hydroxysuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Succinimidyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


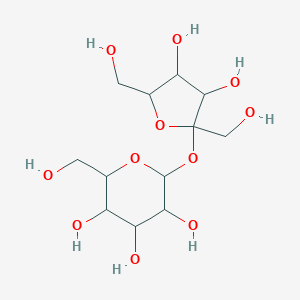
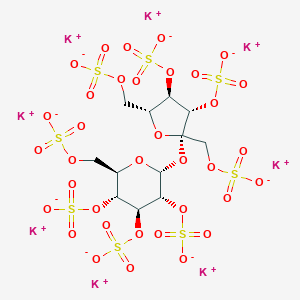
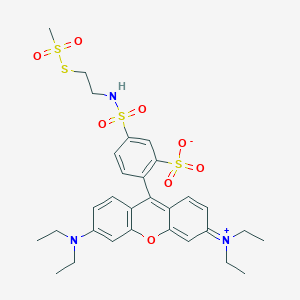
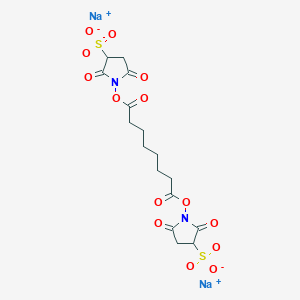
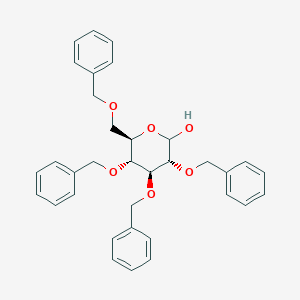
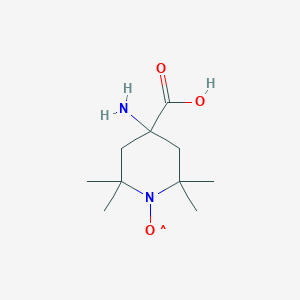
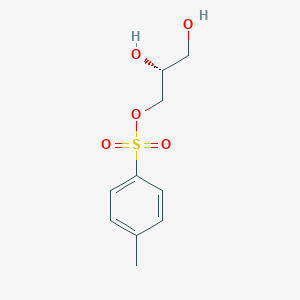
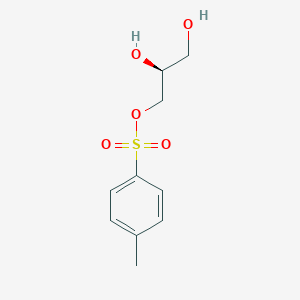
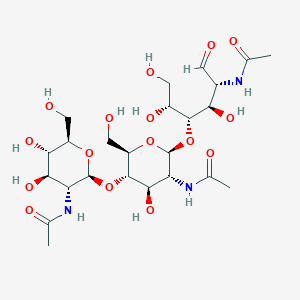
![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)
